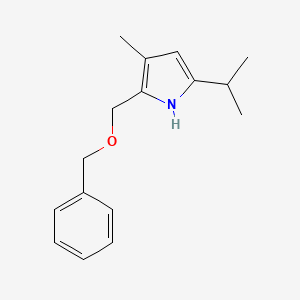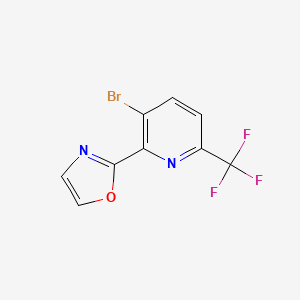
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole: is a heterocyclic compound that features both pyridine and oxazole rings. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Bromine and Trifluoromethyl Groups: The bromine and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions, respectively. Common reagents for these steps include bromine (Br2) and trifluoromethyl iodide (CF3I).
Formation of the Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving amides and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and oxazole derivatives, which can be further utilized in the synthesis of complex molecules.
科学研究应用
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
2-Bromo-3-(trifluoromethyl)pyridine: Shares the pyridine ring with bromine and trifluoromethyl groups but lacks the oxazole ring.
3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol: Contains a hydroxyl group instead of the oxazole ring.
2-(Pyridin-2-yl)oxazole: Lacks the bromine and trifluoromethyl groups.
Uniqueness
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)oxazole is unique due to the combination of its bromine, trifluoromethyl, pyridine, and oxazole moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
1211586-77-4 |
|---|---|
分子式 |
C9H4BrF3N2O |
分子量 |
293.04 g/mol |
IUPAC 名称 |
2-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]-1,3-oxazole |
InChI |
InChI=1S/C9H4BrF3N2O/c10-5-1-2-6(9(11,12)13)15-7(5)8-14-3-4-16-8/h1-4H |
InChI 键 |
WMVLMKCUJNRQOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1Br)C2=NC=CO2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


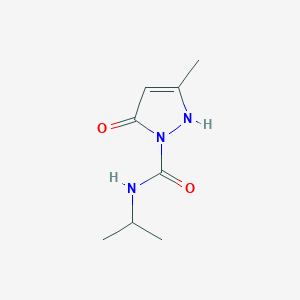
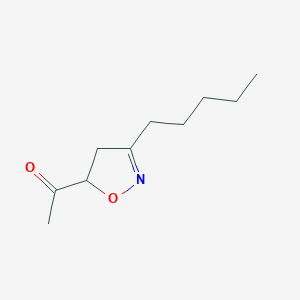
![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one](/img/structure/B12891835.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)
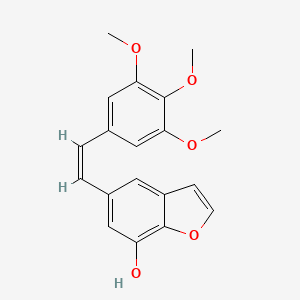
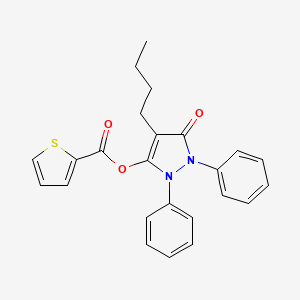
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)
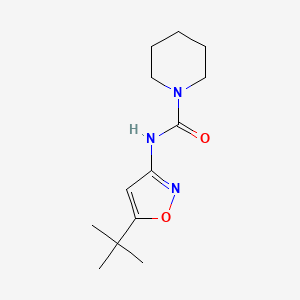
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)
![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)
